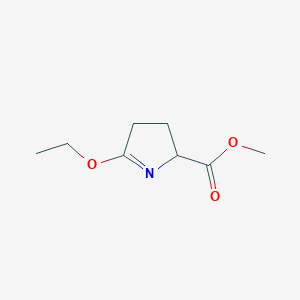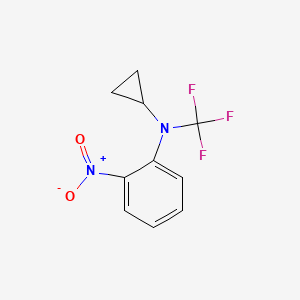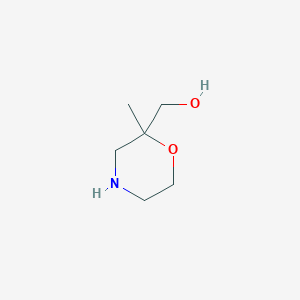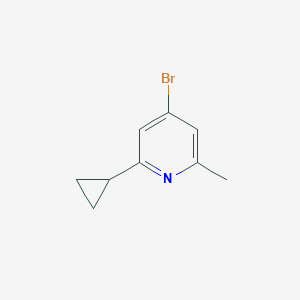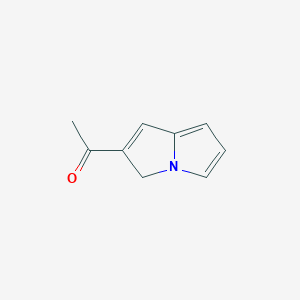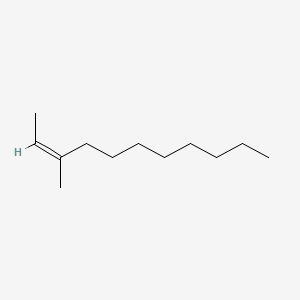
(Z)-3-Methyl-2-undecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Methyl-2-undecene is an organic compound classified as an alkene. It features a double bond between the second and third carbon atoms in its eleven-carbon chain, with a methyl group attached to the third carbon. The “Z” designation indicates that the higher priority substituents on either side of the double bond are on the same side, giving it a specific geometric configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Methyl-2-undecene can be achieved through various methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.
Hydroboration-Oxidation: This two-step process involves the addition of borane to an alkyne, followed by oxidation to yield the alkene.
Grignard Reaction: This involves the reaction of a Grignard reagent with an appropriate carbonyl compound, followed by dehydration to form the alkene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and availability of starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or diols.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The compound can participate in substitution reactions, particularly at the allylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Allylic bromination can be achieved using N-bromosuccinimide (NBS) under light or radical initiators.
Major Products:
Epoxides and Diols: From oxidation reactions.
Alkanes: From reduction reactions.
Allylic Bromides: From substitution reactions.
Applications De Recherche Scientifique
Chemistry: (Z)-3-Methyl-2-undecene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving the synthesis of natural products and pheromones.
Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which (Z)-3-Methyl-2-undecene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the double bond and the methyl group, which can participate in various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
(E)-3-Methyl-2-undecene: The “E” isomer has the higher priority substituents on opposite sides of the double bond.
3-Methyl-1-undecene: The double bond is located between the first and second carbon atoms.
2-Methyl-2-undecene: The methyl group is attached to the second carbon, and the double bond is between the second and third carbon atoms.
Uniqueness: (Z)-3-Methyl-2-undecene is unique due to its specific geometric configuration, which can influence its reactivity and interactions in both chemical and biological systems. This configuration can lead to different physical properties and reactivity compared to its isomers.
Propriétés
Formule moléculaire |
C12H24 |
|---|---|
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
(Z)-3-methylundec-2-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h5H,4,6-11H2,1-3H3/b12-5- |
Clé InChI |
LKWKOLGLWOJMQP-XGICHPGQSA-N |
SMILES isomérique |
CCCCCCCC/C(=C\C)/C |
SMILES canonique |
CCCCCCCCC(=CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



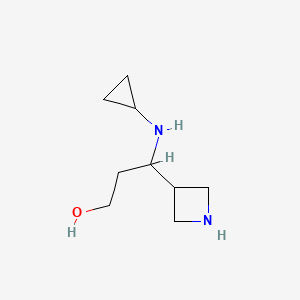
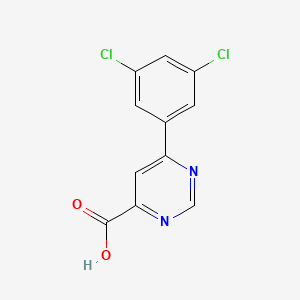
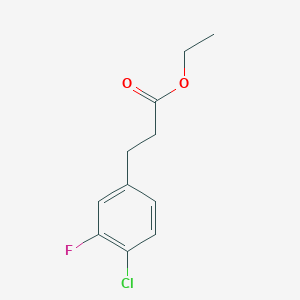
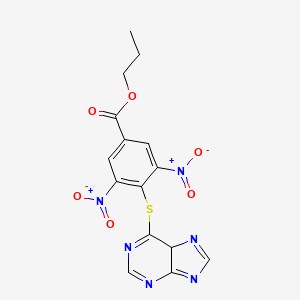
![2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)
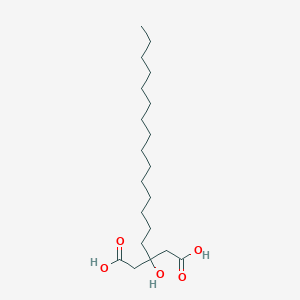
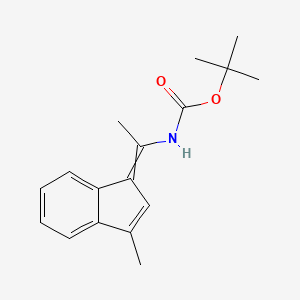
![(R)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972562.png)
